Ácido 2-((2-(dietilamino)etil)amino)-4-oxo-4-((4-fenoxifenil)amino)butanoico

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

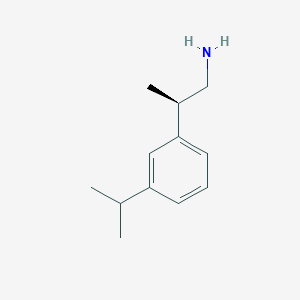

2-((2-(Diethylamino)ethyl)amino)-4-oxo-4-((4-phenoxyphenyl)amino)butanoic acid is a synthetic compound that has been the subject of extensive scientific research in recent years. Also known as DEAB, this compound is a potent inhibitor of ALDH1A1, an enzyme that plays a critical role in cancer stem cell maintenance and differentiation. In

Mecanismo De Acción

DEAB inhibits the activity of ALDH1A1, an enzyme that plays a critical role in cancer stem cell maintenance and differentiation. ALDH1A1 is responsible for the conversion of retinaldehyde to retinoic acid, a molecule that regulates gene expression and cell differentiation. By inhibiting ALDH1A1, DEAB prevents the conversion of retinaldehyde to retinoic acid, leading to the accumulation of retinaldehyde and the inhibition of cancer stem cell differentiation.

Biochemical and Physiological Effects:

DEAB has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. It has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. In addition to its anti-cancer properties, DEAB has also been shown to promote neural differentiation and protect against oxidative stress.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of DEAB is its selectivity for cancer stem cells, which makes it a promising therapeutic agent for cancer treatment. However, its low yield in the synthesis method and its potential toxicity at high concentrations are limitations for lab experiments.

Direcciones Futuras

Future research on DEAB should focus on improving its synthesis method and increasing its potency and selectivity. Other potential applications of DEAB should also be explored, such as its potential in treating other diseases such as Alzheimer's disease and retinal degeneration. Finally, the development of DEAB analogs with improved pharmacological properties should also be investigated.

Métodos De Síntesis

The synthesis of DEAB involves a multistep process that begins with the reaction of 4-nitrophenylhydrazine with 4-phenoxybenzaldehyde to form the corresponding hydrazone. This intermediate is then reduced with sodium borohydride to yield the corresponding amine. The amine is then reacted with diethylaminoethyl chloride to form the final product, DEAB. The yield of this synthesis method is approximately 25%.

Aplicaciones Científicas De Investigación

- Aplicación: Los derivados de fenoxiacetamida (como la calcona, el indol y la quinolina) son de interés debido a su diversa composición química. Los científicos investigan su potencial farmacológico, con el objetivo de crear medicamentos novedosos y seguros que mejoren la calidad de vida .

Química Medicinal y Diseño de Fármacos

Inhibidores de la Proteína Quinasa

Propiedades

IUPAC Name |

2-[2-(diethylamino)ethylamino]-4-oxo-4-(4-phenoxyanilino)butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29N3O4/c1-3-25(4-2)15-14-23-20(22(27)28)16-21(26)24-17-10-12-19(13-11-17)29-18-8-6-5-7-9-18/h5-13,20,23H,3-4,14-16H2,1-2H3,(H,24,26)(H,27,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAUBNMNQPHZKQV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCNC(CC(=O)NC1=CC=C(C=C1)OC2=CC=CC=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2-methyl-1H-indol-3-yl)-2-((5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)ethanone](/img/structure/B2415110.png)

![3-[5-(Trifluoromethyl)pyridin-3-yl]propanoic acid](/img/structure/B2415111.png)

![4-[2-(Dimethylsulfamoylamino)phenyl]-2-(2-fluorophenyl)-1,3-thiazole](/img/structure/B2415118.png)

![2-[1-(3-chlorophenyl)-4-cyclopropyl-7-oxopyrazolo[3,4-d]pyridazin-6-yl]-N-cyclohexylacetamide](/img/structure/B2415120.png)

![1-[(2,6-dichlorophenyl)methyl]-3,5-dimethyl-1H-pyrazole-4-carbaldehyde](/img/structure/B2415121.png)

![N-(2-methoxy-5-methylphenyl)-7-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2415126.png)

![Methyl 3-(2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-oxoethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate](/img/structure/B2415127.png)

![3-(4-(2-([1,4'-bipiperidin]-1'-yl)-2-oxoethyl)phenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione hydrochloride](/img/structure/B2415130.png)